molecular formula C26H26N4O5 B4288223 ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[5-METHYL-2-(2-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[5-METHYL-2-(2-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Cat. No.: B4288223
M. Wt: 474.5 g/mol
InChI Key: ASOBDSUVJAARLH-UHFFFAOYSA-N
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Description

Ethyl 7-cyclopropyl-1-methyl-3-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound featuring multiple functional groups, including cyclopropyl, oxazole, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[5-METHYL-2-(2-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the formation of the pyrido[2,3-d]pyrimidine core. The final steps often involve esterification and cyclopropylation under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-cyclopropyl-1-methyl-3-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

Ethyl 7-cyclopropyl-1-methyl-3-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

    Industry: The compound could be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[5-METHYL-2-(2-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-cyclopropyl-1-methyl-3-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate: shares structural similarities with other pyrido[2,3-d]pyrimidine derivatives and oxazole-containing compounds.

    Other similar compounds: include various substituted pyrimidines and oxazoles, which may exhibit comparable chemical properties and biological activities.

Uniqueness

The uniqueness of ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[5-METHYL-2-(2-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

ethyl 7-cyclopropyl-1-methyl-3-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O5/c1-5-34-25(32)18-12-19(16-10-11-16)27-22-21(18)24(31)30(26(33)29(22)4)13-20-15(3)35-23(28-20)17-9-7-6-8-14(17)2/h6-9,12,16H,5,10-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOBDSUVJAARLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C(=O)N(C(=O)N2C)CC3=C(OC(=N3)C4=CC=CC=C4C)C)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[5-METHYL-2-(2-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[5-METHYL-2-(2-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[5-METHYL-2-(2-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[5-METHYL-2-(2-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[5-METHYL-2-(2-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 6
ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[5-METHYL-2-(2-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

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